(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid
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Overview
Description
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid is a compound of interest in organic chemistry due to its unique structural features and reactivity. This compound contains a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid typically involves the protection of the amine group with a Boc group, followed by the formation of the pyrrolidine ring. The reaction conditions often include the use of flow microreactor systems, which provide a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced waste . The use of microreactor technology allows for precise control over reaction parameters, leading to a more consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid involves its interaction with various molecular targets. The Boc group provides protection to the amine, allowing for selective reactions at other functional groups. The pyrrolidine ring can participate in ring-opening reactions, and the carboxylic acid group can form esters or amides .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid
- (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxamide
- (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylate
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations. The presence of the Boc group provides stability and selectivity in reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-6-5-7(13)12(8(6)9(14)15)10(16)17-11(2,3)4/h6,8H,5H2,1-4H3,(H,14,15)/t6-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWWSEAHCDYLHK-SVRRBLITSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)N([C@@H]1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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